molecular formula C18H22ClNO6 B14678590 Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride CAS No. 37855-81-5

Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride

Cat. No.: B14678590
CAS No.: 37855-81-5
M. Wt: 383.8 g/mol
InChI Key: NNBPVTKXDTWSDW-UHFFFAOYSA-N
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Description

Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride: is a complex organic compound with a unique structure that combines elements of furochromone and chromone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride involves multiple steps, typically starting with the preparation of the furochromone core. This core is then functionalized with various substituents to achieve the desired structure. Common synthetic routes include:

    Formation of the Furochromone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromone ring system.

    Functionalization: The core is then functionalized with hydroxy, isopropylamino, and other groups through a series of reactions, including nucleophilic substitution and oxidation-reduction reactions.

    Final Assembly: The final step involves the coupling of the functionalized core with the appropriate side chains to form the complete molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Common products include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride can be compared with other similar compounds, such as:

    Furochromones: Compounds with similar core structures but different substituents.

    Chromones: Compounds with a chromone core but lacking the furo ring.

    Hydroxy and Amino Derivatives: Compounds with similar functional groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

37855-81-5

Molecular Formula

C18H22ClNO6

Molecular Weight

383.8 g/mol

IUPAC Name

[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C18H21NO6.ClH/c1-9(2)19-7-11(20)8-24-18-16-12(6-10(3)25-16)15(22)14-13(21)4-5-23-17(14)18;/h4-6,9,11,19-20,22H,7-8H2,1-3H3;1H

InChI Key

NNBPVTKXDTWSDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(C(=C2O1)OCC(C[NH2+]C(C)C)O)OC=CC3=O)O.[Cl-]

Related CAS

37855-80-4 (Parent)

Origin of Product

United States

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